1-Deoxy-1-nitro-D-galactitol
CAS No.: 20971-06-6
Cat. No.: VC3769722
Molecular Formula: C6H13NO7
Molecular Weight: 211.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20971-06-6 |
---|---|
Molecular Formula | C6H13NO7 |
Molecular Weight | 211.17 g/mol |
IUPAC Name | (2R,3S,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol |
Standard InChI | InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2/t3-,4+,5+,6-/m0/s1 |
Standard InChI Key | HOFCJTOUEGMYBT-KCDKBNATSA-N |
Isomeric SMILES | C([C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)[N+](=O)[O-] |
SMILES | C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-] |
Canonical SMILES | C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
Nomenclature and Chemical Identifiers
Identifier Type | Value |
---|---|
CAS Registry Number | 20971-06-6 |
Molecular Formula | C₆H₁₃NO₇ |
IUPAC Name | (2R,3S,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol |
PubChem CID | 88740 |
MDL Number | MFCD00069887 |
InChI Key | HOFCJTOUEGMYBT-KCDKBNATSA-N |
SMILES Notation | C(C(C(C(C(CO)O)O)O)O)N+[O-] |
EINECS Number | 244-132-9 |
The compound is also referred to by several synonyms in scientific literature and commercial catalogs, including 1-Nitro-1-deoxy-D-galactitol and D-Galactitol, 1-deoxy-1-nitro- . These alternative naming conventions reflect different approaches to carbohydrate nomenclature while describing the same molecular entity.
Structural Characteristics
1-Deoxy-1-nitro-D-galactitol is structurally derived from D-galactitol, where the hydroxyl group at the C-1 position has been replaced with a nitro group. This modification significantly alters the chemical properties while maintaining the core polyol structure characteristic of sugar alcohols.
The molecule features a straight-chain structure with five hydroxyl groups and one nitro group. The stereochemistry follows the configuration denoted by (2R,3S,4R,5S), which is essential for its biological recognition and chemical reactivity . The nitro group introduces polarity and potential for hydrogen bonding, which influences the compound's solubility characteristics and potential interactions with biological systems.
Physical and Chemical Properties
Physical State and Appearance
Under standard laboratory conditions, 1-Deoxy-1-nitro-D-galactitol appears as a white crystalline powder . This physical form is typical of many sugar derivatives and facilitates handling and storage in research settings.
Physical Properties
The compound possesses several notable physical properties that are important for its characterization, handling, and potential applications. These properties have been determined through experimental measurements and computational estimations.
Table 2: Physical Properties of 1-Deoxy-1-nitro-D-galactitol
Property | Value | Determination Method |
---|---|---|
Molecular Weight | 211.17 g/mol | Calculated |
Melting Point | 142°C | Experimental |
Boiling Point | 350.84°C | Estimated |
Density | 1.5172 g/cm³ | Estimated |
Refractive Index | 1.4240 | Estimated |
Specific Rotation | +3.20 | Experimental |
Exact Mass | 211.06920175 Da | Calculated |
The melting point of 142°C indicates moderate thermal stability, which is important for processing and handling considerations . The estimated boiling point suggests that the compound would decompose before reaching this temperature under normal atmospheric pressure, which is typical behavior for carbohydrates and their derivatives.
Chemical Properties
The chemical properties of 1-Deoxy-1-nitro-D-galactitol are largely influenced by its functional groups, particularly the nitro group and the multiple hydroxyl groups that provide sites for potential reactions.
Table 3: Chemical and Computational Properties
Property | Value | Reference |
---|---|---|
XLogP3-AA | -3.1 | Computed |
Hydrogen Bond Donor Count | 5 | Computed |
Hydrogen Bond Acceptor Count | 7 | Computed |
Rotatable Bond Count | 5 | Computed |
The negative XLogP3-AA value (-3.1) indicates high hydrophilicity, suggesting good water solubility but poor lipid solubility . This property is consistent with the presence of multiple hydroxyl groups. The high counts of hydrogen bond donors (5) and acceptors (7) further enhance potential interactions with water molecules and other polar substances, contributing to its solubility profile.
Classification System | Category | Description |
---|---|---|
GHS | Skin Irritation | Category 2 |
GHS | Eye Irritation | Category 2A |
GHS | Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory System) |
Signal Word | Warning |
The compound is classified as a skin and eye irritant, with potential respiratory irritation effects . Associated hazard statements include:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
Regulatory Body | Classification | Notes |
---|---|---|
DOT (United States) | Not hazardous | Not designated as hazmat |
IATA | Not DG | Not classified as dangerous goods |
TSCA (United States) | Information Not Available | |
California Proposition 65 | Information Not Available |
The absence of stringent transportation restrictions suggests that the compound poses relatively low risks during transport, which is advantageous for research facilities obtaining the material from commercial suppliers.
Supplier | Product Specifications | Packaging |
---|---|---|
Thermo Scientific | 99% purity | Glass Bottle, 100 mg |
- | CAS Min %: 98.5 | - |
- | CAS Max %: 100.0 | - |
The compound's availability from reputable chemical suppliers ensures researchers can obtain standardized, high-quality material for experimental work. The typical packaging in small quantities (100 mg) reflects its specialized research applications rather than industrial-scale usage .
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